
2-(4-Fluorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one, also known as FLEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FLEA belongs to the class of compounds known as diazepanes and has been found to exhibit interesting biological properties. In
科学的研究の応用
Fluorination Techniques and Regioselectivity
Research has delved into the fluorination of dibenzofuran, diphenylether, and biphenyl using N-F type reagents, investigating the impact of reagent structure and reaction conditions on fluorination processes. This study emphasizes the importance of selecting appropriate reagents for targeted fluorination, impacting the yield and regioselectivity of fluorinated products, which could be relevant for the synthesis and functionalization of compounds like "2-(4-Fluorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one" (Zupan, Iskra, & Stavber, 1996).
Synthesis and Anxiolytic Activity
The synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones and their evaluation for anxiolytic activity showcase the potential pharmaceutical applications of complex organic compounds. This research underscores the process of creating diverse molecular structures with potential anxiolytic properties, potentially related to compounds with a structure similar to the one (Liszkiewicz, Kowalska, Rutkowska, & Gliniak, 2006).
Structural Studies and Synthetic Applications
Structural studies and the synthetic application of diazepinones and benzodiazepinones, including those with fluoro-substituents, highlight the intricate process of designing and synthesizing molecules with specific characteristics. Such research informs the development of new compounds with tailored properties for various applications, potentially encompassing the synthesis and exploration of "this compound" (Núñez Alonso et al., 2020).
High-Performance Liquid Chromatography (HPLC) Applications
The use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a pre-column fluorescent labeling reagent for HPLC of amino acids, including proline and hydroxyproline, demonstrates the potential of fluorinated compounds in enhancing detection sensitivity in biochemical analysis. This technique's ability to detect amino acids at low concentrations could be relevant for the analytical applications of similarly structured compounds (Watanabe & Imai, 1981).
Photolysis and Photoaffinity Probes
The study on the photolysis of 3-aryl-3-(trifluoromethyl)diazirines and their application in photoaffinity probes underscores the significance of understanding photoreactivity for the development of biochemical tools. These findings could influence the design and application of fluorophenyl-containing compounds in biological research, offering insights into their stability and reactivity under light exposure (Platz et al., 1991).
特性
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c18-15-4-2-14(3-5-15)12-17(21)20-8-1-7-19(9-10-20)16-6-11-22-13-16/h2-5,16H,1,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGIJIGUWNRTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CC2=CC=C(C=C2)F)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B2827900.png)
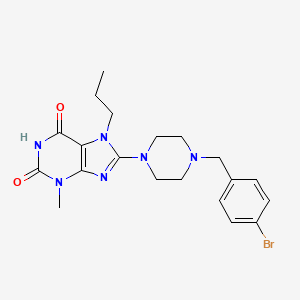
![5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2827903.png)

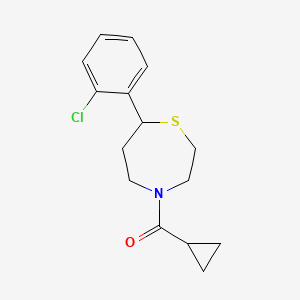
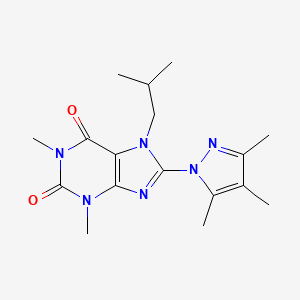
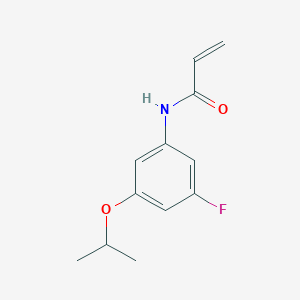
![2-(1-azepanyl)-N-[4-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2827913.png)
![3-(3-Fluorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2827915.png)
![3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
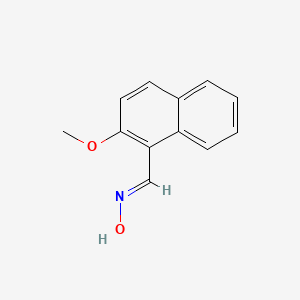
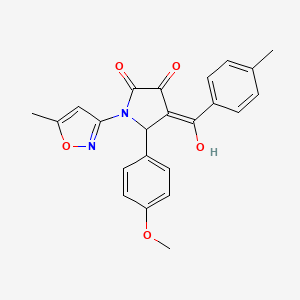
![2-[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2827921.png)
![4-(3-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2827923.png)